![molecular formula C15H9Cl2NO2 B5714285 2-(3,4-dichlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one](/img/structure/B5714285.png)
2-(3,4-dichlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dichlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one, also known as DCBBO, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various applications. DCBBO is a benzoxazinone derivative that has been synthesized through various methods and has been found to exhibit potent biological activity.
Wirkmechanismus
The mechanism of action of 2-(3,4-dichlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one is not fully understood, but it has been proposed that it acts by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. 2-(3,4-dichlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes, which can inhibit cancer cell growth.
Biochemical and Physiological Effects:
2-(3,4-dichlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one has been found to exhibit potent biological activity, with studies showing that it can inhibit the growth of cancer cells and reduce inflammation. Additionally, 2-(3,4-dichlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one has been found to exhibit antioxidant properties, which can protect cells from oxidative damage. 2-(3,4-dichlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one has also been found to exhibit neuroprotective properties, making it a potential treatment for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,4-dichlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one has several advantages for use in lab experiments, including its potent biological activity and efficient synthesis methods. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 2-(3,4-dichlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one, including further studies on its mechanism of action and potential use in cancer treatment and inflammatory diseases. Additionally, research on the potential use of 2-(3,4-dichlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one in neurodegenerative diseases and other conditions could lead to the development of new treatments. Further optimization of synthesis methods could also lead to more efficient production of 2-(3,4-dichlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one for use in research.
Synthesemethoden
2-(3,4-dichlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one can be synthesized through several methods, including the reaction of 3,4-dichloroaniline with methyl anthranilate followed by cyclization. Another method involves the reaction of 3,4-dichloroaniline with 2-chloroacetyl chloride followed by cyclization with sodium methoxide. These methods have been optimized for efficient synthesis of 2-(3,4-dichlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dichlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one has been found to exhibit potent biological activity, making it a promising compound for use in various scientific research applications. It has been studied extensively for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells. Additionally, 2-(3,4-dichlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one has been found to exhibit anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Eigenschaften
IUPAC Name |
2-(3,4-dichlorophenyl)-8-methyl-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO2/c1-8-3-2-4-10-13(8)18-14(20-15(10)19)9-5-6-11(16)12(17)7-9/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPACTKUOSFXGCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dichlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.